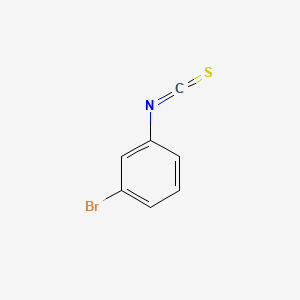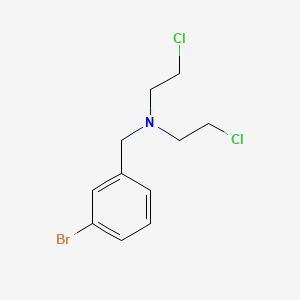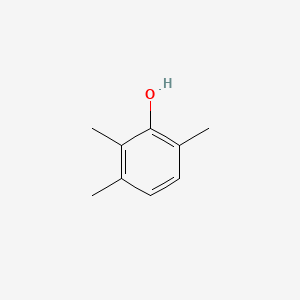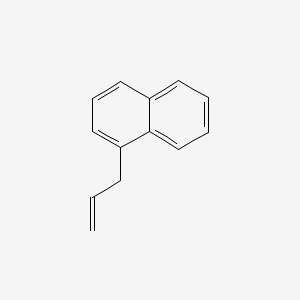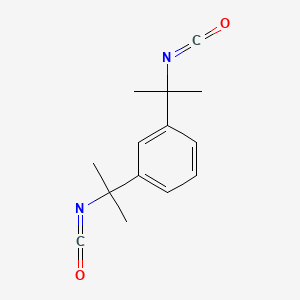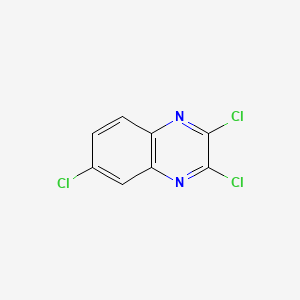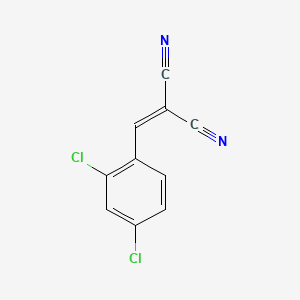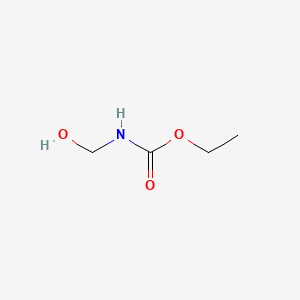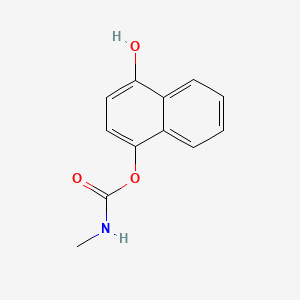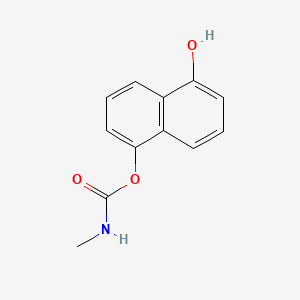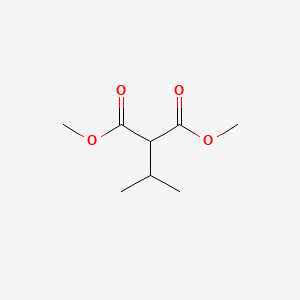
Dimethyl isopropylmalonate
Overview
Description
Dimethyl isopropylmalonate is an organic compound with the molecular formula C8H14O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl and isopropyl groups. This compound is used in various chemical syntheses due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl isopropylmalonate can be synthesized through several methods. One common method involves the reaction of methanol and carbon monoxide with a catalyst such as nickel carbonyl or palladium on carbon. The reaction is typically carried out at room temperature for about two hours . Another method involves the selective monohydrolysis of symmetric diesters, which is a practical approach for large-scale synthesis .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large reactors where methanol and carbon monoxide are reacted in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then purified through distillation under reduced pressure to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Dimethyl isopropylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl isopropylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of various medicinal compounds.
Industry: It is used in the production of polymers and as an intermediate in the manufacture of dyes and pigments
Mechanism of Action
The mechanism by which dimethyl isopropylmalonate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The ester groups in the compound make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbanions in the presence of strong bases, which can then participate in further chemical transformations .
Comparison with Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Malonic acid
Comparison: Dimethyl isopropylmalonate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to dimethyl malonate and diethyl malonate. This makes it more suitable for certain types of chemical reactions where steric hindrance plays a critical role. Additionally, the isopropyl group can influence the reactivity and stability of the compound, making it distinct from its analogs .
Properties
IUPAC Name |
dimethyl 2-propan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)6(7(9)11-3)8(10)12-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNFMZHHKRLLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342613 | |
| Record name | Dimethyl isopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51122-91-9 | |
| Record name | Dimethyl isopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of dimethyl isopropylmalonate in the synthesis of aliskiren?
A: this compound serves as a starting material in the multi-step synthesis of the (S)-methyl-2-bromoisovalerate side chain of aliskiren []. The process involves hydrolysis of this compound to isopropylmalonic acid, followed by several reaction steps to ultimately yield the desired chiral side chain.
Q2: Are there any advantages of using this compound in this specific synthesis pathway?
A: The research paper highlights several advantages of using this particular synthetic route starting with this compound []. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



